molecular formula C25H19BrClN3O3 B10891174 2-(4-bromo-2-{(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-phenylacetamide

2-(4-bromo-2-{(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-phenylacetamide

Cat. No.: B10891174
M. Wt: 524.8 g/mol
InChI Key: QSDBOQPEOSEXPB-ZHZULCJRSA-N
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Description

2-(4-BROMO-2-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and phenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the pyrazole ring: This involves the reaction of 2-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form 1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazole.

    Bromination: The intermediate is then brominated using bromine in acetic acid to introduce the bromine atom at the desired position.

    Coupling reaction: The brominated intermediate is coupled with 4-hydroxybenzaldehyde in the presence of a base to form the phenoxy derivative.

    Final condensation: The phenoxy derivative is then condensed with phenylacetyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-BROMO-2-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMO-2-{[1-(2-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE: shares similarities with other phenoxy derivatives and pyrazole-containing compounds.

Uniqueness

    Structural Features: The combination of bromine, chlorine, and phenyl groups in this compound provides unique chemical properties that distinguish it from other similar compounds.

    Reactivity: Its reactivity in various chemical reactions, such as oxidation and substitution, makes it a valuable compound for synthetic chemistry.

Properties

Molecular Formula

C25H19BrClN3O3

Molecular Weight

524.8 g/mol

IUPAC Name

2-[4-bromo-2-[(Z)-[1-(2-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C25H19BrClN3O3/c1-16-20(25(32)30(29-16)22-10-6-5-9-21(22)27)14-17-13-18(26)11-12-23(17)33-15-24(31)28-19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,28,31)/b20-14-

InChI Key

QSDBOQPEOSEXPB-ZHZULCJRSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=C(C=CC(=C2)Br)OCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=C(C=CC(=C2)Br)OCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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